N-(4-bromo-2-ethylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives involves the reaction of isothiocyanates with amines. A related study by Abosadiya et al. (2015) on N-4-(bromobutanoyl)-N’-(o-, m- and p-tolyl)thioureas outlines a typical synthesis route that can be adapted for N-(4-bromo-2-ethylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, involving the reaction of 4-bromobutanoylisothiocyanate with appropriate toluidines and characterized by IR and NMR spectroscopy, with crystal structure confirmed by X-ray diffraction (Abosadiya et al., 2015).
Molecular Structure Analysis
Thiourea derivatives often adopt specific configurations due to intramolecular hydrogen bonding, as demonstrated by Abosadiya et al. (2015). Their study provides insights into the molecular structure, showing that such compounds crystallize in the triclinic system with a trans-cis configuration relative to the thiono C=S bond, stabilized by N-H···S hydrogen bonds forming dimers. This information aids in understanding the structural aspects of N-(4-bromo-2-ethylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea (Abosadiya et al., 2015).
Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives are synthesized through various methods, contributing to the field of organic chemistry and materials science. For instance, the reaction of certain bromo and ethoxy compounds with thiourea leads to the formation of thiourea derivatives with potential biological activity (Aal, 2002; Abosadiya et al., 2015)(Aal, 2002)(Abosadiya et al., 2015). These compounds are characterized using various spectroscopic techniques, contributing to the understanding of their structural properties.
Biological Activities
The synthesized thiourea derivatives are investigated for their biological activities, including antimicrobial, antifungal, and antiviral effects. For example, certain thiourea derivatives exhibit promising anti-HIV properties, making them potential candidates for further drug development (Uckun et al., 2007)(Uckun et al., 2007). Other studies focus on the antibacterial and antifungal properties, expanding the scope of thiourea derivatives in medicinal chemistry (Patel et al., 2007)(Patel et al., 2007).
Material Science Applications
In the realm of materials science, thiourea derivatives are explored for their utility in various applications, such as photostabilizers for polymers. This highlights the versatility of thiourea derivatives in enhancing the durability and longevity of materials (Balakit et al., 2015)(Balakit et al., 2015).
properties
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2S/c1-4-14-12-15(20)6-7-16(14)22-19(25)21-10-9-13-5-8-17(23-2)18(11-13)24-3/h5-8,11-12H,4,9-10H2,1-3H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQLLCHHYHBEDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=S)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-ethylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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